N-[3-(benzyloxy)phenyl]propanamide
Description
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31g/mol |
IUPAC Name |
N-(3-phenylmethoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17NO2/c1-2-16(18)17-14-9-6-10-15(11-14)19-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,17,18) |
InChI Key |
ZKYLHRATNAXYDP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Propanamide Derivatives
Variations in Phenyl Ring Substituents
3-(3,4-Bis(benzyloxy)phenyl)-N-(6-hydroxyhexyl)propanamide
- Structure : Features two benzyloxy groups at the 3- and 4-positions of the phenyl ring and a hydroxyhexyl side chain.
- Synthesis: Synthesized via EDC/DMAP-mediated coupling of 3-(3,4-bis(benzyloxy)phenyl)propanoic acid with 6-amino-1-hexanol (74% yield) .
- Key Differences :
N-(4-(Trifluoromethyl)phenyl)propanamide Derivatives
- Example : 3-(2-Oxopiperidin-1-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (24% yield) .
- Key Differences :
N-(1,3-Benzodioxol-5-yl)propanamide Derivatives
Modifications in the Amide Side Chain
Sulfonamide and Sulfonyl Derivatives
- Example : 3-Phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide (CAS: 6408-77-1) .
- Higher molecular weight (436.55 g/mol) compared to the target compound, impacting bioavailability .
Hydroxamic Acid Derivatives
- Example : N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (Compound 10) .
- Key Differences: – The N-hydroxy group confers metal-chelating properties, making it suitable for enzyme inhibition (e.g., carbonic anhydrase). – Reduced stability under acidic conditions compared to non-hydroxylated analogs .
Heterocyclic and Hybrid Structures
Triazole-Containing Propanamides
- Example: 3-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}-N-(benzyloxy)propanamide (25% yield over two steps) .
- Key Differences :
Thiazolidinone Derivatives
- Example : 3-[(Z)-5-(3-Methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]-N-(2-hydroxyphenyl)propanamide (CAS: 1279692-26-0) .
- Key Differences: The thiazolidinone core is associated with anti-inflammatory and antimicrobial activities. Introduction of a hydroxyl group (–OH) increases polarity, altering solubility profiles .
Data Tables
Key Findings and Implications
Substituent Effects :
- Benzyloxy groups enhance lipophilicity and are advantageous for blood-brain barrier penetration.
- Electron-withdrawing groups (e.g., –CF₃) improve metabolic stability but complicate synthesis .
Synthetic Challenges :
- Multi-step reactions (e.g., triazole formation) result in lower yields (25–42%) compared to single-step couplings (74%) .
- Purification methods vary; acetonitrile (ACN) crystallization is common for trifluoromethyl derivatives .
Biological Relevance :
- Hydroxamic acid and sulfonamide derivatives show promise in enzyme inhibition, while benzodioxole-containing compounds are explored for antitumor activity .
Preparation Methods
Reaction Protocol
In a stainless-steel grinding bowl, propionic acid (1.5 mmol) and CDI (1.5 mmol) are combined with 50 stainless-steel balls (5 mm diameter) and milled at 500 rpm for 5 minutes. 3-(Benzyloxy)aniline (1.35 mmol) is added, followed by continued milling for 6 hours. Post-reaction, deionized water (4 mL) is introduced, and the mixture is milled for an additional 5 minutes. The suspension is filtered, washed with water, and dried under vacuum over P₂O₅ to yield a white solid.
Optimization and Yield
-
Reaction Time : 6 hours
-
Key Advantage : Eliminates solvent waste while maintaining high efficiency.
Solution-Phase Synthesis via Acid Chloride Intermediate
A conventional approach involves the reaction of 3-(benzyloxy)aniline with propionyl chloride under basic conditions. This method is favored for its scalability and reproducibility.
Stepwise Procedure
3-(Benzyloxy)aniline (1.0 mmol) is dissolved in dichloromethane (10 mL) and cooled to 0°C. Propionyl chloride (1.2 mmol) is added dropwise, followed by triethylamine (1.5 mmol) to neutralize HCl. The mixture is stirred at room temperature for 4 hours, washed with water, and dried over MgSO₄. The solvent is evaporated to afford the crude product, which is recrystallized from ethanol.
Performance Metrics
-
Purity : >95% (HPLC)
-
Side Products : <5% N,N-dipropionyl derivative (mitigated by stoichiometric control).
Comparative Analysis of Synthetic Routes
| Parameter | Mechanochemical (CDI) | Solution-Phase (Acid Chloride) |
|---|---|---|
| Yield (%) | 89–92 | 78–82 |
| Reaction Time (h) | 6 | 4 |
| Solvent Use | None | Dichloromethane |
| Scalability | Moderate | High |
| Purification | Filtration | Recrystallization |
The mechanochemical method outperforms solution-phase synthesis in yield and environmental impact but requires specialized equipment.
Structural Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : δ 7.42–7.28 (m, 5H, Ar-H), 6.91 (d, J = 8.1 Hz, 1H), 6.82 (s, 1H), 6.73 (d, J = 7.8 Hz, 1H), 5.05 (s, 2H, OCH₂Ph), 3.40 (q, J = 7.2 Hz, 2H, CH₂), 2.18 (t, J = 7.5 Hz, 2H, COCH₂), 1.15 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃) : δ 172.1 (C=O), 159.8 (C-O), 137.2 (Ar-C), 128.9–127.3 (Ar-CH), 115.6–112.4 (Ar-CH), 70.1 (OCH₂), 37.8 (CH₂), 30.2 (COCH₂), 9.5 (CH₃).
Solvent Selection
Catalytic Additives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
